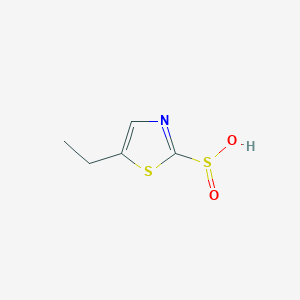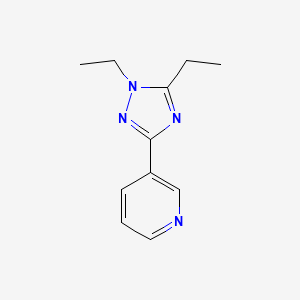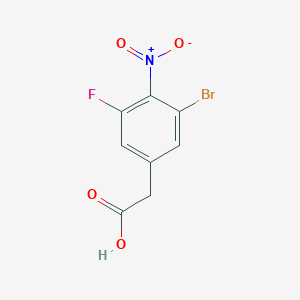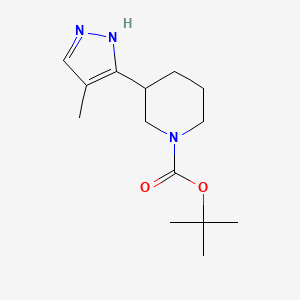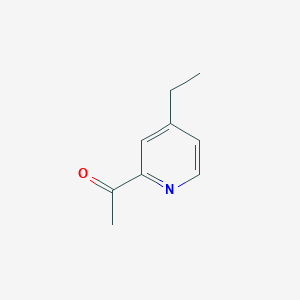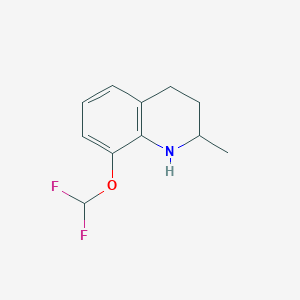![molecular formula C8H10N2 B13121303 4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B13121303.png)
4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine is a heterocyclic compound that features a fused ring system combining a cyclopentane ring with a pyrimidine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine typically involves multicomponent reactions. One common method is the condensation of malononitrile, hydrogen sulfide, aldehydes, and 1-(cyclopent-1-en-1-yl)pyrrolidine, followed by alkylation . The reaction conditions often include the use of sodium alkoxide solutions (such as sodium ethoxide or sodium methoxide) as reagents and catalysts .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of multicomponent reactions and the use of efficient catalysts can be scaled up for industrial applications, ensuring high yield and purity.
化学反応の分析
Types of Reactions
4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using common reducing agents like sodium borohydride (NaBH4).
Substitution: Substitution reactions often involve nucleophiles or electrophiles, depending on the desired product.
Common Reagents and Conditions
Oxidation: t-BuOOH, Mn(OTf)2, water, room temperature.
Reduction: NaBH4, methanol, room temperature.
Substitution: Various nucleophiles or electrophiles, depending on the specific reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of cyclopenta[b]pyridine derivatives .
科学的研究の応用
4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine has several scientific research applications:
作用機序
The mechanism of action of 4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine involves its interaction with molecular targets and pathways. For example, it can act as an inhibitor by forming coordinate bonds with metal surfaces, thereby preventing corrosion . The exact molecular targets and pathways depend on the specific application and the structure of the compound.
類似化合物との比較
Similar Compounds
6,7-dihydro-5H-cyclopenta[b]pyridine: This compound shares a similar fused ring system but differs in the position and type of substituents.
4-chloro-2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine: This compound has a chlorine substituent, which can alter its reactivity and applications.
Uniqueness
4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine is unique due to its specific substitution pattern, which can influence its chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its potential use in diverse fields make it a compound of significant interest.
特性
分子式 |
C8H10N2 |
|---|---|
分子量 |
134.18 g/mol |
IUPAC名 |
4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine |
InChI |
InChI=1S/C8H10N2/c1-6-7-3-2-4-8(7)10-5-9-6/h5H,2-4H2,1H3 |
InChIキー |
HBAPRWLCCBZDNA-UHFFFAOYSA-N |
正規SMILES |
CC1=C2CCCC2=NC=N1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


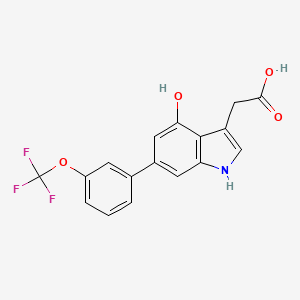
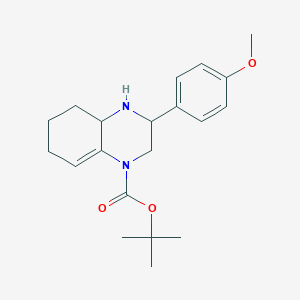
![2,6-Diamino-N-(4-(5-fluorobenzo[d]thiazol-2-yl)-2-methylphenyl)hexanamidehydrochloride](/img/structure/B13121239.png)
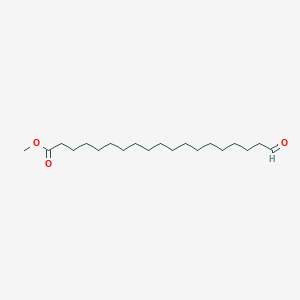
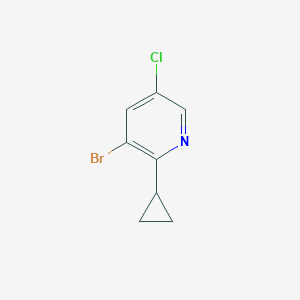
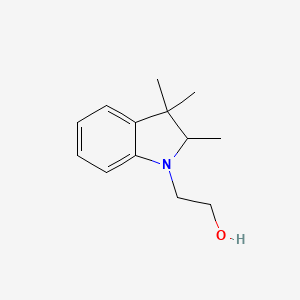
![2H-pyrimido[1,2-a]pyrimidin-2-one](/img/structure/B13121266.png)
